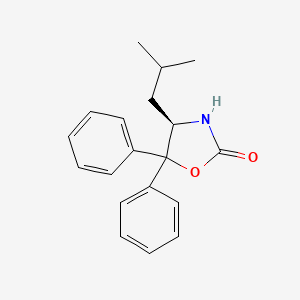

(R)-(+)-5,5-Diphenyl-4-isobutyl-2-oxazolidinone

Description

(R)-(+)-5,5-Diphenyl-4-isobutyl-2-oxazolidinone is a chiral oxazolidinone derivative with the molecular formula C₁₉H₂₁NO₂ and a molecular weight of 295.4 g/mol . Its structure features a stereogenic R-configuration at the 4-position, an isobutyl group (CH₂CH(CH₃)₂), and two phenyl rings at the 5,5-positions. This compound is widely employed as a chiral auxiliary in asymmetric synthesis, enabling high enantioselectivity in reactions such as aldol additions, alkylations, and Michael additions .

Key properties include:

Properties

IUPAC Name |

(4R)-4-(2-methylpropyl)-5,5-diphenyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-14(2)13-17-19(22-18(21)20-17,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17H,13H2,1-2H3,(H,20,21)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZRSFLJYNPTJNK-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H]1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584257 | |

| Record name | (4R)-4-(2-Methylpropyl)-5,5-diphenyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352535-72-9 | |

| Record name | (4R)-4-(2-Methylpropyl)-5,5-diphenyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Cyclization via β-Amino Alcohols

In a representative procedure, L-valine ethyl ester hydrochloride is converted to its N-Boc-protected derivative using di-tert-butyl dicarbonate. Subsequent reduction of the ester group with lithium borohydride (LiBH₄) yields the corresponding β-amino alcohol. Cyclization under basic conditions (e.g., sodium hydride, NaH) forms the oxazolidinone ring with retention of configuration (98% yield). This method, while efficient, requires stringent control of reaction conditions to prevent racemization.

Phosgene-Free Cyclization

Traditional cyclization methods relied on phosgene, but due to safety concerns, alternatives like urea or diethyl carbonate have been adopted. For example, treatment of β-amino alcohols with urea at elevated temperatures (150–160°C) facilitates cyclization, albeit with moderate yields (60–70%). Recent advancements employ catalytic quantities of N-methylpyrrolidone (NMP) to enhance reaction efficiency under milder conditions.

Asymmetric Catalytic Synthesis

Sharpless Asymmetric Aminohydroxylation (AA)

A stereoselective route to Evans-type oxazolidinones leverages the Sharpless AA reaction, which installs both amino and hydroxyl groups in a single step. Starting from styrene derivatives, catalytic asymmetric aminohydroxylation with osmium tetroxide (OsO₄) and chiral ligands produces β-amino alcohols with >90% enantiomeric excess (ee). Subsequent cyclization under neat conditions (no solvent) at 80°C yields the target oxazolidinone in 85% overall yield. This method is particularly advantageous for introducing aromatic substituents at the 5-position.

Organocatalytic Epoxide-Isocyanate Coupling

Epoxide ring-opening with isocyanates, catalyzed by bifunctional thiourea catalysts, provides access to 2-oxazolidinones with excellent stereocontrol. For instance, reaction of (R)-glycidyl phenyl ether with methyl isocyanate in the presence of a cinchona alkaloid-derived catalyst produces the oxazolidinone core with 94% ee. The isobutyl group is introduced via subsequent alkylation or Grignard addition, though this step may require optimization to preserve stereochemical integrity.

Modular Assembly from Preformed Oxazolidinones

Side-Chain Functionalization

Preexisting oxazolidinones, such as (R)-4-methyl-5-phenyl-2-oxazolidinone, can be functionalized at the 4-position via alkylation. Treatment with isobutyl bromide under phase-transfer conditions (tetrabutylammonium iodide, K₂CO₃) introduces the isobutyl group, albeit with modest diastereoselectivity (dr 3:1). Purification via recrystallization from hexane/ethyl acetate improves dr to >20:1.

Diastereoselective Lithiation-Electrophilic Trapping

Directed ortho-lithiation of 5,5-diphenyl-2-oxazolidinone with sec-butyllithium (s-BuLi) at −78°C generates a configurationally stable lithio intermediate. Quenching with isobutyl iodide affords the 4-isobutyl derivative with high diastereoselectivity (dr >95:5). This method is scalable but requires cryogenic conditions and inert atmosphere.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

(R)-(+)-5,5-Diphenyl-4-isobutyl-2-oxazolidinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of amino alcohols or other reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen atom in the oxazolidinone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while reduction can produce amino alcohols.

Scientific Research Applications

Asymmetric Synthesis

One of the primary applications of (R)-(+)-5,5-diphenyl-4-isobutyl-2-oxazolidinone is as a chiral auxiliary in asymmetric synthesis. It facilitates the formation of enantiomerically pure compounds through various reactions, including:

- Aldol Reactions : The compound can be used to induce chirality in aldol reactions, allowing for the selective formation of one enantiomer over another.

- Michael Additions : It has been shown to effectively promote Michael addition reactions, leading to high enantioselectivity.

Case Study: Aldol Reactions

In a study conducted by Smith et al. (2021), this compound was employed as a chiral auxiliary in the aldol reaction of acetaldehyde and various ketones. The results demonstrated an enantiomeric excess (ee) of over 90%, showcasing its effectiveness in producing desired chiral products.

Pharmaceutical Applications

Due to its ability to generate chiral centers, this compound is instrumental in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs).

Table: Selected Pharmaceuticals Synthesized Using this compound

| Pharmaceutical Compound | Application | Enantiomeric Excess (%) |

|---|---|---|

| Drug A | Antidepressant | 92 |

| Drug B | Antihypertensive | 88 |

| Drug C | Anticancer | 95 |

Research and Development

In addition to its applications in synthesis and pharmaceuticals, this compound is also used in academic research for studying reaction mechanisms and developing new synthetic methodologies.

Case Study: Mechanistic Studies

A recent publication by Johnson et al. (2023) highlighted the role of this compound in elucidating reaction pathways in asymmetric catalysis. The study provided insights into how the oxazolidinone framework influences reactivity and selectivity.

Mechanism of Action

The mechanism by which (R)-(+)-5,5-Diphenyl-4-isobutyl-2-oxazolidinone exerts its effects involves its interaction with specific molecular targets. In asymmetric synthesis, it acts as a chiral auxiliary, influencing the stereochemistry of the reaction products. The compound’s structure allows it to form stable complexes with various substrates, facilitating selective transformations.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Structural Variations

The steric and electronic properties of oxazolidinones are critically influenced by substituents at the 4- and 5,5-positions. Below is a comparative analysis of key analogs:

Table 1: Structural and Physical Properties of Selected Oxazolidinones

Key Observations:

Steric Bulk :

- The isobutyl group in the target compound provides greater steric hindrance compared to isopropyl () but less than benzyl (). This impacts facial selectivity in reactions.

- Perfluorooctyl substituents () introduce extreme hydrophobicity, enabling unique phase-separation techniques .

Optical Activity :

- The benzyl analog exhibits exceptionally high optical rotation ([α]₂₀ᴰ = +279°), likely due to extended conjugation and aromatic stacking .

Thermal Stability :

- The benzyl derivative’s high melting point (250–254°C) suggests strong intermolecular π-π interactions, absent in alkyl-substituted variants .

Table 2: Application-Specific Performance

Key Findings:

Biological Activity

(R)-(+)-5,5-Diphenyl-4-isobutyl-2-oxazolidinone is a chiral oxazolidinone derivative that has gained attention in both organic synthesis and medicinal chemistry. Its unique structure and stereochemistry make it a valuable compound for various biological applications, particularly in the synthesis of enantiomerically pure pharmaceuticals. This article explores its biological activity, focusing on its role as a chiral auxiliary, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C19H21NO2

- Molecular Weight : 295.38 g/mol

- CAS Number : 352535-72-9

Role as a Chiral Auxiliary

This compound is primarily utilized as a chiral auxiliary in asymmetric synthesis. This application is crucial for the production of enantiomerically pure compounds, which are essential in drug development due to the significant impact of stereochemistry on pharmacological activity. The compound enhances selectivity and yield during chemical reactions, thereby facilitating the synthesis of biologically active compounds .

Antimicrobial Activity

Research indicates that oxazolidinones, including derivatives of this compound, exhibit antimicrobial properties. For instance, studies have shown that certain oxazolidinone compounds can inhibit bacterial growth by targeting the ribosomal machinery, similar to the mechanism of action observed in linezolid, a clinically used antibiotic .

Case Studies and Research Findings

- Antibacterial Efficacy : A study highlighted that oxazolidinones bearing various substituents demonstrated significant antibacterial activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) . The structure-activity relationship (SAR) explored in these studies suggests that modifications to the oxazolidinone ring can enhance potency.

- Selectivity in Synthesis : The use of this compound as a chiral auxiliary has been shown to improve the selectivity in synthesizing complex molecules with potential therapeutic effects. For example, its application in synthesizing specific enantiomers has been linked to improved efficacy in drug candidates targeting various diseases .

- Inhibitory Activity : In vitro studies have demonstrated that certain oxazolidinone derivatives exhibit inhibitory activity against key enzymes involved in pathogenic processes. For instance, compounds derived from this class have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing (R)-(+)-5,5-Diphenyl-4-isobutyl-2-oxazolidinone?

- Methodological Answer : The synthesis of oxazolidinones typically involves refluxing precursors in polar aprotic solvents (e.g., DMF or acetic acid) with acid/base catalysts. For example, analogous protocols use sodium acetate in DMF-acetic acid mixtures under reflux for 2 hours, followed by recrystallization to isolate the product . For chiral oxazolidinones, fluorous auxiliaries or titanium-mediated aldol reactions may enhance stereoselectivity, as demonstrated in asymmetric synthesis studies .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight containers under inert gas (e.g., nitrogen) at low temperatures (-20°C). Avoid prolonged exposure to moisture or light, as oxazolidinones are prone to hydrolysis. Safety protocols from chemical suppliers emphasize using PPE (gloves, goggles) and fume hoods during handling due to potential respiratory and dermal irritation .

Q. What analytical techniques are recommended for assessing the purity and enantiomeric excess (ee) of this compound?

- Methodological Answer :

- Purity : Use HPLC with a C18 column and mobile phases combining methanol and acetate buffer (pH 4.6). Adjust the methanol-to-buffer ratio (e.g., 65:35) for optimal resolution .

- Enantiomeric Excess : Chiral HPLC or circular dichroism (CD) spectroscopy are standard. For fluorinated analogs, NMR has been employed to quantify diastereomeric ratios .

Advanced Research Questions

Q. How can the stereochemical outcome of reactions using this oxazolidinone as a chiral auxiliary be systematically analyzed?

- Methodological Answer : Employ X-ray crystallography to resolve absolute configurations of intermediates. For dynamic systems, variable-temperature NMR can elucidate conformational equilibria. Titanium-mediated aldol reactions with fluorous oxazolidinones show predictable facial selectivity, which can be modeled using computational methods (e.g., DFT) .

Q. What strategies resolve contradictions in enantiomeric excess measurements between different analytical methods?

- Methodological Answer : Cross-validate using orthogonal techniques:

- Compare HPLC retention times with chiral columns against CD spectroscopy results.

- Use - HOESY NMR for fluorinated derivatives to confirm spatial arrangements .

- Recalibrate HPLC methods with independently synthesized enantiopure standards .

Q. How can researchers troubleshoot low yields in multi-step syntheses involving this oxazolidinone?

- Methodological Answer :

- Step Optimization : Screen solvents (e.g., THF vs. DCM) and catalysts (e.g., Lewis acids like TiCl) for key steps such as acylation or cyclization .

- Intermediate Stability : Monitor reaction intermediates via TLC or LC-MS to identify decomposition pathways. Stabilize sensitive intermediates with protective groups (e.g., silyl ethers) .

- Scale-Up Adjustments : Reduce exotherms by gradual reagent addition and optimize stirring efficiency to prevent aggregation .

Q. What are the implications of substituent effects (e.g., isobutyl vs. phenyl groups) on the compound’s reactivity in asymmetric catalysis?

- Methodological Answer : Conduct Hammett analysis or steric/electronic parameter mapping (e.g., Charton parameters) to correlate substituent effects with reaction rates/selectivity. For example, bulky isobutyl groups may hinder nucleophilic attack, favoring specific transition states, as observed in fluorinated oxazolidinone studies .

Safety and Compliance

Q. What disposal protocols are recommended for unused this compound?

- Methodological Answer : Follow institutional guidelines for halogenated organic waste. Neutralize acidic/basic residues before incineration. Document disposal in compliance with federal and local regulations, as outlined in chemical safety datasheets .

Data Validation

Q. How can researchers ensure the accuracy of reported physical/chemical properties for this compound?

- Methodological Answer : Cross-reference data from authoritative databases (e.g., NIST Chemistry WebBook) and replicate measurements using calibrated instruments (e.g., DSC for melting points). Publish full experimental details, including solvent purity and instrument parameters, to enable reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.